Sumaresinolic acid

Description

Definition and Classification within Pentacyclic Triterpenoids

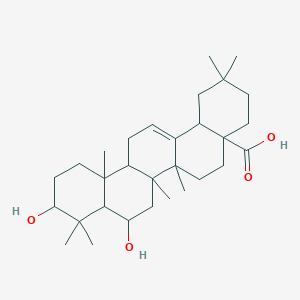

Sumaresinolic acid is a pentacyclic triterpenoid (B12794562), a class of organic compounds synthesized in plants and other organisms through the cyclization of squalene (B77637). wikipedia.org Triterpenoids are composed of 30 carbon atoms, derived from six isoprene (B109036) units, and are known for their structural diversity and significant biological activities. mdpi.comnih.gov

Specifically, this compound is classified as an oleanane-type pentacyclic triterpenoid. rsc.orgontosight.ai The oleanane (B1240867) framework, also referred to as the β-amyrin type, is characterized by a five-ring structure where all rings are six-membered. wikipedia.orgmdpi.comrsc.org This core skeleton is shared by many well-known bioactive compounds, including oleanolic acid. mdpi.comrsc.org this compound is distinguished from oleanolic acid by the presence of an additional hydroxyl group on its structure. Its systematic chemical name is (3β,6β)-3,6-Dihydroxyolean-12-en-28-oic acid. ontosight.ai

Below are the key chemical identifiers and properties of this compound.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (4aS,6aS,6bR,8R,10S,12aR,14bS)-8,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid ontosight.ai |

| Molecular Formula | C₃₀H₄₈O₄ medchemexpress.comnih.gov |

| Molecular Weight | 472.70 g/mol medchemexpress.comnih.gov |

| CAS Number | 559-64-8 biosynth.com |

| ChEMBL ID | CHEMBL1698617 ontosight.ai |

| PubChem CID | 9982268 nih.gov |

Historical Context and Evolution of Research Perspectives on this compound

The study of pentacyclic triterpenoids has a long history, with compounds like betulinic acid being isolated as early as 1939. encyclopedia.pub Research into this class of molecules initially focused on their isolation from myriad plant sources and the complex challenge of elucidating their structures. This compound was historically identified in plants such as those from the Sumac (Rhus) family, from which its name is derived. biosynth.com

Early research perspectives were largely confined to phytochemical cataloging. The compound was identified as one of many secondary metabolites within a plant's chemical arsenal. The evolution of analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), has since enabled precise structural confirmation and has been pivotal in distinguishing it from close isomers like oleanolic acid. nih.govijcpa.in

Over the past few decades, the research perspective has dramatically shifted from simple isolation and characterization to a focused exploration of its pharmacological potential. ontosight.aibiosynth.com While once considered merely a structural variant of more abundant triterpenoids, this compound is now investigated for its own intrinsic biological activities, driven by the broader understanding that subtle structural changes, such as the position and number of hydroxyl groups, can significantly alter a molecule's interaction with biological targets. nih.gov

Current Research Landscape and Emerging Academic Significance

The current research landscape for this compound places it as a compound of significant interest in the fields of pharmacology and natural product chemistry. ontosight.aibiosynth.com Its academic significance stems from its potential to serve as a lead compound in the development of new therapeutic agents, particularly for conditions related to inflammation and oxidative stress. biosynth.com

Recent studies continue to identify this compound in a variety of plant species, confirming its widespread, albeit not always abundant, presence in nature. This continued isolation from new sources underscores the ongoing academic effort to map the distribution of bioactive natural products.

Table 2: Selected Natural Sources of this compound

| Plant Species | Family | Part of Plant |

|---|---|---|

| Rhus species | Anacardiaceae | Not specified biosynth.com |

| Pterospermum heterophyllum | Malvaceae | Root medchemexpress.com |

| Coffea canephora | Rubiaceae | Trunks researchgate.net |

| Melastoma candidum | Melastomataceae | Not specified nih.gov |

| Cinchona succirubra | Rubiaceae | Bark researchgate.netjst.go.jp |

The emerging significance of this compound is rooted in its demonstrated biochemical activities. Research indicates that it acts through anti-inflammatory and antioxidant pathways. biosynth.com Like other related triterpenoids, its mechanisms are believed to involve the modulation of key signaling pathways, such as the inhibition of nuclear factor-kappa B (NF-κB), a primary regulator of the inflammatory response. patsnap.comnih.govpatsnap.com By influencing such fundamental cellular processes, this compound is being actively investigated for its potential role in addressing inflammatory diseases and disorders related to oxidative stress. biosynth.com This positions the compound not just as a phytochemical marker, but as a functionally significant molecule with potential for future therapeutic development.

Properties

IUPAC Name |

8,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-21-27(5)11-10-22(32)26(3,4)23(27)20(31)17-29(21,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHSKTMVSOWVLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Advanced Isolation Methodologies

Identification and Characterization of Botanical Sources of Sumaresinolic Acid

This compound is a secondary metabolite found in various plant species. Its presence has been identified and characterized in several plant families, with notable concentrations in specific genera.

The distribution of this compound is not ubiquitous; rather, it is concentrated in specific plant families. It is notably found in the Sumac (Rhus) family (Anacardiaceae), a diverse family of flowering plants. biosynth.comresearchgate.netwikipedia.org The genus Rhus itself comprises over 250 species distributed across temperate and tropical regions. researchgate.net

Another significant botanical source is Pterospermum heterophyllum Hance, a flowering plant belonging to the Malvaceae family (previously classified under Sterculiaceae). medchemexpress.comresearchgate.nettrungtamthuoc.com Research has confirmed the presence of this compound in the roots of this plant. researchgate.netsigmaaldrich.comtandfonline.comnih.gov Additionally, this compound has been isolated from various species within the Miconia genus, which is part of the Melastomataceae family. researchgate.netresearchgate.net

Table 1: Botanical Sources of this compound

| Family | Genus | Species | Plant Part |

|---|---|---|---|

| Anacardiaceae | Rhus | Not specified | Not specified |

| Malvaceae | Pterospermum | heterophyllum | Roots |

| Melastomataceae | Miconia | stenostachya | Aerial parts, leaves |

| Melastomataceae | Miconia | albicans | Aerial parts, leaves |

| Melastomataceae | Miconia | fallax | Aerial parts, leaves |

The geographical distribution of plants containing this compound is a critical factor for research and potential sourcing. Pterospermum heterophyllum Hance is primarily found in China and Vietnam, with a distribution in the northern and central regions of Vietnam. researchgate.nettrungtamthuoc.com This medium to large-sized tree thrives in these specific phytogeographical zones. researchgate.net The Rhus genus has a much broader distribution, found in subtropical and temperate regions across nearly all continents. wikipedia.org The Miconia genus is widely distributed in the American continent. researchgate.net The ecological niche of these plants, including soil composition, climate, and altitude, can influence the concentration of secondary metabolites like this compound, a key consideration for phytochemical research.

Optimized Extraction Techniques for Academic Yield and Purity

The isolation of this compound from its natural sources requires carefully optimized extraction techniques to ensure high yield and purity for research purposes. The choice of solvent and extraction method is paramount.

Solvent-based extraction is a fundamental technique for isolating triterpenoids. Due to the chemical nature of this compound, polar to medium-polar solvents are effective. Commonly used solvents in research settings include ethanol (B145695), methanol (B129727), and n-butanol. researchgate.net For instance, research on Pterospermum heterophyllum involved an initial extraction with ethanol. researchgate.netsigmaaldrich.comtandfonline.comnih.gov The selection of the solvent is critical, as it must effectively solubilize the target compound while minimizing the co-extraction of impurities. Aqueous ethanol has been noted as an effective solvent for extracting triterpene acids from various natural products. nih.gov

To enhance extraction efficiency and reduce solvent consumption and time, various advanced methods are employed in academic research. These techniques often offer advantages over traditional maceration. researchgate.net

Soxhlet Extraction: This is a continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with a heated solvent. tandfonline.comresearchgate.netakjournals.com It is a thorough but can be time-consuming and may risk thermal degradation of some compounds. nih.govakjournals.com

Sonication and Ultrasonic-Assisted Extraction (UAE): These methods utilize high-frequency sound waves to disrupt plant cell walls, facilitating the release of intracellular components into the solvent. researchgate.netnih.govmdpi.comresearchgate.net UAE is recognized for its efficiency, often leading to higher yields in shorter extraction times compared to conventional methods. researchgate.netnih.gov

Percolation: In this method, the solvent is allowed to slowly pass through the powdered plant material, gradually extracting the desired compounds. researchgate.net

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process. nih.govtandfonline.comakjournals.com It is considered a "green" technology due to its efficiency and reduced solvent usage. akjournals.com

Table 2: Comparison of Advanced Extraction Methods

| Method | Principle | Advantages |

|---|---|---|

| Soxhlet Extraction | Continuous solvent cycling | Thorough extraction |

| Sonication/UAE | High-frequency sound waves | Increased efficiency, reduced time |

| Percolation | Slow solvent passage | Simple setup |

| Microwave-Assisted Extraction (MAE) | Microwave energy heating | Rapid, reduced solvent use |

Chromatographic Purification Strategies in Research Settings

Following extraction, the crude extract contains a mixture of compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound to a high degree of purity required for detailed chemical and biological studies.

In a typical research workflow, the crude extract is subjected to a series of chromatographic steps. For example, the ethanolic extract of Pterospermum heterophyllum roots was partitioned with petroleum ether, and the resulting fraction was then subjected to further purification. sigmaaldrich.comtandfonline.comnih.gov

Common chromatographic methods employed for the purification of triterpenoids like this compound include:

Column Chromatography: This is a fundamental purification technique where the extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel or Sephadex LH-20. trungtamthuoc.com Different compounds in the mixture move through the column at different rates, allowing for their separation.

Flash Chromatography: A modification of column chromatography that uses pressure to speed up the flow of the solvent, leading to faster and more efficient separations. mdpi.com

High-Performance Liquid Chromatography (HPLC): A highly efficient and sensitive technique used for the final purification and quantification of compounds. google.com Preparative HPLC can be used to obtain highly pure this compound. google.com Reversed-phase columns, such as C18, are often used with solvent systems like methanol and water. google.comresearchgate.net

Thin-Layer Chromatography (TLC): A rapid and inexpensive method used to monitor the progress of a purification, identify fractions containing the target compound, and determine the appropriate solvent system for column chromatography. google.comredalyc.org

The selection and combination of these chromatographic strategies are tailored to the specific extract and the desired purity of the final this compound sample.

Column Chromatography (e.g., silica gel, reversed-phase)

Normal-Phase Column Chromatography

Silica gel column chromatography is the most common initial step following crude extraction. This technique separates compounds based on polarity. The crude extract or a pre-fractionated portion is loaded onto a column packed with silica gel, and a mobile phase of increasing polarity is used for elution. Non-polar compounds elute first, followed by compounds of increasing polarity.

This compound, with its two hydroxyl groups and a carboxylic acid function, is a moderately polar triterpenoid (B12794562). It typically elutes after less polar triterpenoids like oleanolic acid (which has only one hydroxyl group) when using a gradient system. For example, in the phytochemical investigation of Lantana camara, a chloroform-methanol solvent system is often employed. Fractions are collected sequentially and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound before they are pooled for further purification.

Table 1: Example of Silica Gel Column Chromatography for this compound Enrichment

| Parameter | Description |

|---|---|

| Plant Source | Aerial parts of Lantana camara |

| Initial Extract | Ethyl acetate (B1210297) soluble fraction of a methanolic extract |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase (Eluent) | Gradient system of Chloroform:Methanol (starting at 100:0, gradually increasing polarity to 95:5 v/v) |

| Research Finding | This compound is typically eluted in fractions corresponding to a Chloroform:Methanol ratio of approximately 97:3. These fractions show a distinct spot on TLC plates when visualized with an appropriate staining reagent. |

Reversed-Phase Column Chromatography

Reversed-phase column chromatography (RP-CC) is an excellent secondary purification step, particularly for separating closely related isomers. In this technique, the stationary phase is non-polar (e.g., octadecyl-silica, or C18), and a polar mobile phase (e.g., methanol-water or acetonitrile-water) is used. More polar compounds elute first. This method provides an orthogonal separation mechanism to normal-phase CC, enhancing the resolution between this compound and its congeners. It is frequently applied to fractions already enriched by silica gel chromatography.

Table 2: Example of Reversed-Phase Column Chromatography for Isomer Separation

| Parameter | Description |

|---|---|

| Input Material | Enriched triterpenoid fraction from silica gel CC of Olea europaea (olive) pomace |

| Stationary Phase | Reversed-Phase C18 Silica Gel (40-63 µm) |

| Mobile Phase (Eluent) | Step-gradient of Methanol:Water (e.g., 70:30, 80:20, 90:10, 100:0 v/v) |

| Research Finding | This compound, being more polar than oleanolic acid, elutes in earlier fractions (e.g., with 80:20 Methanol:Water) compared to oleanolic acid, which requires a higher concentration of methanol for elution. This step effectively separates the two isomers. |

Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining this compound at a purity level exceeding 95-98%, suitable for structural elucidation and bioactivity screening, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the gold standard. This high-resolution technique is typically the final step in the purification cascade, applied to the most enriched fractions obtained from previous CC steps.

Reversed-phase columns (e.g., C18, C8) are overwhelmingly preferred for the final purification of triterpenoids. A precisely controlled gradient elution using a binary solvent system, such as acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape), allows for the fine-tuned separation of this compound from any remaining impurities. The eluting compounds are monitored with a UV or Diode-Array Detector (DAD), and the peak corresponding to this compound is collected. The lack of a strong chromophore in its structure means detection is usually performed at a low wavelength (e.g., 205-215 nm).

Table 3: Typical Preparative HPLC Parameters for Final Purification of this compound

| Parameter | Specification |

|---|---|

| Input Material | Sub-fraction from RP-CC containing a mixture of Sumaresinolic and Oleanolic acids |

| Column Type | Reversed-Phase C18 (e.g., Agilent Zorbax, Waters SunFire) |

| Column Dimensions | 250 mm x 10 mm (Semi-preparative) |

| Particle Size | 5 µm |

| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid Gradient: 75% B to 95% B over 30 minutes |

| Flow Rate | 4.0 mL/min |

| Detection Wavelength | 210 nm |

| Research Finding | Under these conditions, this compound is baseline-resolved from oleanolic acid. It typically elutes at a retention time (Rt) of approximately 18-22 minutes, allowing for the collection of the pure compound. The identity and purity are then confirmed by spectroscopic methods (NMR, MS). |

Biosynthetic Pathways and Enzymatic Biotransformations

Precursor Metabolism and Initial Cyclization Events in Triterpenoid (B12794562) Biosynthesis

The biosynthesis of all triterpenoids, including sumaresinolic acid, originates from the cytosolic mevalonic acid (MVA) pathway. nih.gov This fundamental metabolic pathway provides the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov The journey from these simple units to the complex cyclic structure of triterpenoids involves several key enzymatic steps:

Farnesyl Diphosphate (FPP) Synthesis: IPP and DMAPP are sequentially condensed to form the 15-carbon molecule, farnesyl diphosphate (FPP). researchgate.net

Squalene (B77637) Formation: Two molecules of FPP are joined head-to-head by the enzyme squalene synthase to produce the linear 30-carbon precursor, squalene. wikipedia.org

Epoxidation: Squalene is then oxidized by squalene epoxidase to form 2,3-oxidosqualene (B107256). wikipedia.org This epoxide is a critical branch-point intermediate, standing at the gateway to the vast diversity of triterpenoid skeletons. nih.govbiorxiv.org

Cyclization: The crucial cyclization of 2,3-oxidosqualene is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.govfrontiersin.org In the case of this compound, which is an oleanane-type triterpenoid, the key OSC is β-amyrin synthase . genome.jpwikipedia.org This enzyme facilitates a complex cascade of ring formations, ultimately yielding the pentacyclic scaffold, β-amyrin. genome.jpwikipedia.orgresearchgate.net The formation of β-amyrin is a pivotal and diversifying step in the biosynthesis of a large number of bioactive triterpenoids. biorxiv.orgresearchgate.net

Cytochrome P450 Monooxygenase (CYP) Mediated Oxidations (e.g., C-28 oxidation)

Following the formation of the β-amyrin backbone, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYPs). nih.govfrontiersin.org These enzymes are vital for creating the vast structural diversity observed in triterpenoids and are often responsible for their biological activities. frontiersin.orgnih.gov

For the biosynthesis of this compound, a key modification is the oxidation of the carbon at position 28 (C-28). This reaction is typically catalyzed by a specific type of CYP, a C-28 oxidase, belonging to the CYP716 family. frontiersin.orgnih.govresearchgate.netfrontiersin.org This oxidation occurs in a stepwise manner, converting the methyl group at C-28 first to an alcohol, then to an aldehyde, and finally to a carboxylic acid, which is characteristic of many oleanane-type triterpenoids, including oleanolic acid. wikipedia.orgnih.gov this compound is a derivative of oleanolic acid, featuring additional hydroxylations on the triterpenoid skeleton. medchemexpress.com The enzymes responsible for these subsequent hydroxylations are also likely to be cytochrome P450 monooxygenases, which exhibit regio- and stereospecificity in their catalytic actions. nih.gov

The functional characterization of various CYP enzymes has revealed their diverse roles in triterpenoid modification. For instance, different CYPs can introduce hydroxyl groups at various positions on the triterpene skeleton, leading to a wide array of compounds. frontiersin.orgnih.gov

Enzymatic and Microbial Biotransformation of Triterpenoids for Novel Derivative Generation

Biotransformation, utilizing either isolated enzymes or whole microbial cells, has emerged as a powerful tool for generating novel derivatives of triterpenoids that are often difficult to produce through traditional chemical synthesis. researchgate.netingentaconnect.comnih.gov This approach offers high regio- and stereoselectivity under environmentally friendly conditions. researchgate.netmdpi.com

Microorganisms, including fungi and bacteria, are capable of performing a wide range of reactions on triterpenoid substrates. researchgate.netingentaconnect.com These transformations include:

Hydroxylation: The introduction of hydroxyl groups at various positions on the triterpenoid skeleton. researchgate.netingentaconnect.com

Glycosylation: The attachment of sugar moieties. researchgate.net

Oxidation and Reduction: Modifying existing functional groups. researchgate.net

For example, the biotransformation of oleanolic acid, a close structural relative of this compound, has been achieved using various microorganisms. mdpi.commdpi.com Fungi such as Fusarium lini have been shown to introduce hydroxyl groups at the C-2 and C-11 positions of oleanolic acid. mdpi.com Similarly, bacteria like Rhodococcus rhodochrous can catalyze multiple oxidations on the oleanolic acid molecule. mdpi.com These microbial transformations can lead to the production of new compounds with potentially enhanced or altered biological activities. researchgate.netnih.gov The use of microbial systems can also serve as an in vitro model to predict the mammalian metabolism of these complex natural products. ingentaconnect.com

Genetic Engineering and Synthetic Biology Approaches for Enhanced Biosynthesis

The elucidation of the biosynthetic pathways for triterpenoids has paved the way for their production in engineered microbial hosts, a field driven by the principles of synthetic biology and metabolic engineering. biorxiv.orgsciepublish.comresearchgate.net The goal is to create "cell factories" capable of producing high-value triterpenoids, like this compound, in a sustainable and scalable manner. oup.comnih.gov

Key strategies in this area include:

Enhancing Precursor Supply: Overexpression of genes in the upstream MVA pathway, such as those encoding HMG-CoA reductase, can increase the pool of the precursor 2,3-oxidosqualene. biorxiv.orgrsc.org

Heterologous Expression of Biosynthetic Genes: Introducing the genes for key enzymes like β-amyrin synthase and specific cytochrome P450s into a microbial host, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli, can enable the production of the desired triterpenoid. researchgate.netnih.govnih.gov

Pathway Optimization: Fine-tuning the expression levels of the biosynthetic genes and optimizing the host's metabolism are crucial for maximizing product yield. researchgate.netrsc.org This can involve redirecting metabolic flux away from competing pathways, such as sterol biosynthesis. biorxiv.org

Enzyme Engineering: Modifying the catalytic properties of enzymes, such as OSCs and CYPs, through protein engineering can lead to improved efficiency and even the generation of novel products. biorxiv.org

These approaches have been successfully applied to increase the production of oleanolic acid and other triterpenoids in yeast. researchgate.netresearchgate.net The continued development of synthetic biology tools holds great promise for the efficient production of complex natural products like this compound and its derivatives. sciepublish.comnih.govmdpi.com

Chemical Synthesis and Rational Derivatization Strategies

Total Synthesis Approaches for Sumaresinolic Acid and Related Oleanane (B1240867) Triterpenoids

The total chemical synthesis of complex natural products like oleanane triterpenoids is a significant undertaking in organic chemistry. While it is now possible to achieve the total synthesis of many of these compounds, plants often serve as more practical sources due to their high abundance and the relative ease of extraction. nih.gov The foundational work by chemists such as Corey, Stork, and Van Tamelen confirmed the structures of many pentacyclic triterpenoids and established key synthetic pathways. nih.gov

The general biosynthetic route in plants involves the cyclization of the acyclic precursor squalene (B77637) into 2,3-oxidosqualene (B107256), which is then transformed by specific enzymes (oxidosqualene cyclases) into the β-amyrin skeleton characteristic of oleananes. mdpi.com This natural pathway provides the basic pentacyclic framework. While a direct total synthesis of this compound is not widely documented, the synthesis of its close analogue, oleanolic acid, has been achieved. acs.org These synthetic routes are typically multi-step, complex processes that underscore the efficiency of natural biosynthetic machinery. Given the availability of these natural triterpenoids, they are frequently used as inexpensive and readily available scaffolds for further chemical modification to enhance their biological profiles. nih.gov

Semi-Synthetic Modification for Structure-Activity Relationship (SAR) Studies

Semi-synthesis, which involves the chemical modification of a naturally sourced starting material, is the predominant strategy for exploring the SAR of this compound and its relatives. The key functional groups amenable to modification on the this compound scaffold are the hydroxyl groups at positions C-3 and C-6, and the carboxyl group at C-28.

The hydroxyl groups at C-3 and C-6 are primary targets for modification through esterification and etherification. These reactions can significantly alter the lipophilicity, bioavailability, and interaction of the molecule with biological targets. For the closely related oleanolic acid, acetylation of the C-3 hydroxyl group is a common modification. mdpi.com Studies on other natural products have shown that conjugation with fatty acids via esterification can enhance cytotoxic effects, although it may decrease antioxidant potential by blocking the hydroxyl groups responsible for radical scavenging. nih.govnih.gov The process often involves converting fatty acids to their acyl chlorides and reacting them with the hydroxyl groups in the presence of a base like pyridine. nih.gov Such modifications aim to improve the therapeutic index of the parent compound.

The carboxylic acid at the C-28 position is a critical site for derivatization. SAR studies on oleanolic acid derivatives have consistently shown that modifications at this site, including the formation of esters and amides, can significantly increase antitumor activity. nih.govmdpi.com For instance, the synthesis of C-28 amide derivatives of oleanane triterpenoids has yielded potent inhibitors of inflammatory mediators. nih.gov Methylation of the C-28 carboxyl group to form a methyl ester is another frequently employed strategy to modulate the compound's activity. mdpi.commdpi.com However, for certain biological activities, such as the inhibition of human carboxylesterase 1 (hCE1), the free C-28 carboxyl group is considered essential, and its modification into esters or amides can be detrimental. nih.gov

Dimerization is a powerful strategy for potentially increasing the potency and modulating the properties of bioactive molecules. nih.gov For oleanolic acid, dimers have been successfully synthesized by joining two monomer units through their C-17 carboxyl groups using various linkers, such as α,ω-dihalogenoalkanes. nih.gov This approach creates larger, C2-symmetric molecules. The length and nature of the linker can influence the physicochemical properties, such as solubility and crystal formation, as well as the biological activity of the resulting dimer. nih.gov While dimerization can lead to enhanced activity, factors like reduced solubility and bioavailability can sometimes result in poorer performance compared to the monomeric precursors. nih.gov

The introduction of functional groups containing heteroatoms (e.g., nitrogen, sulfur) can create new interaction points with biological targets and significantly alter a compound's pharmacological profile. For oleanolic acid derivatives, novel oxime conjugates have been synthesized and evaluated. mdpi.com Other modifications include the introduction of heterocyclic rings such as thiazole, triazole, or tetrazole, which have been shown to cause a slight increase in the antitumor activity of related triterpenoids. mdpi.com These additions expand the chemical diversity of the natural product scaffold, offering pathways to new therapeutic agents.

The stereochemistry of functional groups plays a crucial role in determining biological activity. The hydroxyl group at the C-3 position of the A-ring is of particular importance. mdpi.com Most natural oleanane triterpenoids possess a 3β-OH configuration. However, synthetic alteration to the less common 3α-OH isomer (the "epi" form) can lead to different biological activities. nih.gov For example, the synthesis of 3-epi-maslinic acid from oleanolic acid has been achieved on a gram scale. nih.gov This transformation typically involves oxidation of the 3β-hydroxyl group to a ketone, followed by a diastereoselective reduction to yield the 3α-hydroxyl group. nih.gov Such stereochemical modifications are a key strategy in SAR studies to probe the specific spatial requirements of the molecule's biological target.

Compound Reference Table

Novel Chemical Reaction Methodologies in Triterpenoid (B12794562) Synthesis

The synthesis of complex natural products such as this compound, a pentacyclic triterpenoid of the oleanane series, presents significant challenges to synthetic chemists. The core difficulty lies in achieving site-selective functionalization of a largely unactivated and sterically hindered carbon skeleton. Traditional synthetic methods often require lengthy multi-step sequences involving protecting groups, which can be inefficient. Consequently, modern research has focused on developing novel chemical and biocatalytic methodologies that offer greater precision and efficiency in modifying triterpenoid scaffolds. These advanced strategies are pivotal for accessing rare natural products like this compound and for creating rationally designed derivatives with potentially enhanced biological activities.

The semi-synthesis of this compound typically starts from more abundant, structurally related triterpenoids, such as oleanolic acid. The key transformation is the regioselective introduction of a hydroxyl group at the C-6 position of the oleanane backbone. Novel methodologies in triterpenoid synthesis, therefore, often revolve around the precise and controlled oxidation of C-H bonds.

Biocatalytic and Microbial Transformation Approaches

One of the most promising novel strategies for the specific hydroxylation of triterpenoid skeletons is the use of biocatalysts, including whole-cell microbial cultures and isolated enzymes. These methods leverage the inherent selectivity of biological systems to perform reactions at positions that are difficult to access through conventional chemical means.

Microbial transformation utilizes various fungi and bacteria to modify a substrate molecule. For instance, the fungus Circinella muscae has been shown to hydroxylate oleanolic acid at several positions, producing compounds such as 3β,7β-dihydroxyolean-12-en-28-oic acid and 3β,7β,21β-trihydroxyolean-12-en-28-oic acid. nih.gov While this specific organism does not yield this compound, it exemplifies the principle of microbial C-H oxidation. The search for a microorganism capable of C-6β hydroxylation on the oleanane skeleton remains an active area of research.

A more targeted approach involves using isolated enzymes, particularly from the cytochrome P450 (CYP) superfamily. These enzymes are nature's primary tools for oxidizing unactivated C-H bonds. Research has shown that human CYP3A4 can catalyze the regioselective hydroxylation of oleanolic acid at the C-23 position to produce 4-epi-hederagenin. mdpi.com Similarly, a P450 enzyme (moxA) from the bacterium Nonomuraea recticatena hydroxylates oleanolic acid at the C-30 position. semanticscholar.org The discovery or engineering of a P450 enzyme with selectivity for the C-6 position could provide a direct and highly efficient route to this compound.

| Biocatalyst | Position of Hydroxylation | Product(s) | Reference |

|---|---|---|---|

| Human Cytochrome P450 (CYP3A4) | C-23 | 4-epi-Hederagenin | mdpi.com |

| Cytochrome P450 from Nonomuraea recticatena (moxA) | C-30 | Queretaroic acid | semanticscholar.org |

| Circinella muscae AS 3.2695 | C-7β, C-21β, C-15α | 3β,7β-dihydroxyolean-12-en-28-oic acid; 3β,7β,21β-trihydroxyolean-12-en-28-oic acid; 3β,7β,15α-trihydroxyolean-12-en-28-oic acid | nih.gov |

Advanced Chemo-Synthetic Strategies

While biocatalysis offers high selectivity, chemical synthesis provides broader substrate scope and scalability. Novel chemo-synthetic methodologies focus on late-stage functionalization, aiming to directly modify the complex triterpenoid core in the final stages of a synthesis.

One established semi-synthetic approach to creating oxygenated oleanane derivatives, such as maslinic acid (2α-hydroxy oleanolic acid), provides a blueprint for how this compound could be synthesized. nih.gov This multi-step process generally involves:

Protection: The C-28 carboxylic acid of oleanolic acid is first protected, often as a benzyl (B1604629) ester.

Oxidation: The A-ring is functionalized. For C-6 hydroxylation, this would likely involve allylic oxidation or other methods to introduce a functional group at or near the C-6 position.

Stereoselective Reduction: An introduced ketone or other functional group is then reduced to the desired hydroxyl group with high stereocontrol. For this compound, this would require the formation of the 6β-hydroxyl stereoisomer.

Deprotection: The protecting group at C-28 is removed to yield the final product.

Recent advances in catalysis are aimed at simplifying such sequences by enabling direct C-H oxidation. Methodologies using transition metals like cobalt, rhodium, or palladium for catalytic C-H functionalization are at the forefront of modern organic synthesis. rsc.org While the direct application of these catalysts to produce this compound has not been extensively reported, they represent a powerful future direction. Such a reaction would ideally use a directing group, potentially the C-3 hydroxyl or C-28 carboxylate of oleanolic acid, to guide a metal catalyst to selectively oxidize the C-H bond at the C-6 position.

Another innovative strategy involves microbial-catalyzed Baeyer–Villiger oxidation, which has been used to achieve A-ring cleavage in oleanane-type triterpenoids. acs.orgnih.gov This reaction demonstrates the power of combining microbial catalysis with classic organic reactions to generate novel structures and could potentially be engineered to create precursors for further derivatization.

These novel methodologies, from highly selective biocatalytic transformations to powerful catalytic C-H functionalization, are expanding the toolbox available to chemists. They hold the key to the efficient synthesis of complex molecules like this compound and the rational design of new derivatives for further scientific investigation.

Preclinical Pharmacological Research and Mechanistic Investigations

Anti-inflammatory Modulations in Cellular and Animal Models

Research into the anti-inflammatory activities of compounds structurally similar to sumaresinolic acid, such as ursolic acid and oleanolic acid, provides a basis for understanding its potential mechanisms. These studies consistently demonstrate the ability of these triterpenoids to modulate key inflammatory pathways.

The inflammatory response is largely mediated by cytokines, which are signaling proteins that regulate communication between cells. scirp.org Key pro-inflammatory cytokines include tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). scirp.orgnih.gov Dysregulation of these cytokines is associated with chronic inflammatory diseases. nih.gov

Studies on related triterpenoids have shown significant inhibitory effects on the expression and production of these cytokines. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a commonly used model for studying inflammation, treatment with related compounds has been shown to suppress the mRNA expression and secretion of TNF-α, IL-1β, and IL-6. researchgate.netplos.org Similar inhibitory effects on cytokine production have been observed in other cell types, including mycobacteria-infected macrophages and activated splenocytes. spandidos-publications.com This suggests that a key anti-inflammatory mechanism of these compounds is the downregulation of pro-inflammatory cytokine production. researchgate.netspandidos-publications.com

Table 1: Effect of Related Triterpenoids on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Cytokine | Effect | Reference |

|---|---|---|---|

| Ursolic Acid | TNF-α, IL-1β, IL-6 | Significant inhibition of secretion | nih.gov |

| Betulinic Acid | TNF-α, IL-1β, IL-6 | Inhibition of production | researchgate.net |

| Ascofuranone | TNF-α, IL-1β, IL-6 | Suppression of mRNA expression and production | plos.org |

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that plays a central role in regulating the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines and enzymes. researchgate.netmdpi.com The NF-κB pathway is a key target for anti-inflammatory therapies.

Research has demonstrated that the anti-inflammatory effects of related triterpenoids are mediated, at least in part, through the inhibition of the NF-κB signaling pathway. mdpi.comnih.gov For example, oleanolic acid has been shown to suppress the activation of NF-κB in various inflammatory models. mdpi.comresearchgate.net This inhibition prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of its target inflammatory genes. nih.gov The suppression of NF-κB activation is a critical mechanism underlying the anti-inflammatory properties of these compounds. mdpi.comnih.gov

The mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are also key regulators of cellular processes, including inflammation. mdpi.comnih.gov The MAPK family, which includes ERK, JNK, and p38, is involved in transmitting extracellular signals to intracellular targets that control inflammatory responses. mdpi.com The PI3K/Akt pathway is a major signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is implicated in inflammatory conditions. nih.govspandidos-publications.com

Studies on related compounds like oleanolic acid have shown that they can modulate these pathways. For instance, oleanolic acid has been observed to inhibit the PI3K/Akt signaling pathway. spandidos-publications.com Furthermore, some triterpenic acids have been reported to inhibit the phosphorylation of key MAPK proteins, thereby interfering with the downstream signaling that leads to inflammation. mdpi.com The modulation of these signaling cascades represents another important aspect of the anti-inflammatory mechanism of these compounds.

Inflammatory processes are also driven by the activity of specific enzymes that produce inflammatory mediators. nih.gov Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, while secreted phospholipase A2 group IIA (sPLA2-IIA) is an enzyme that releases arachidonic acid, a precursor for various pro-inflammatory molecules. nih.govoatext.com

Research indicates that certain triterpenoids can inhibit the activity of these inflammatory enzymes. For example, ursolic acid has been shown to suppress the expression of COX-2. spandidos-publications.com Furthermore, triterpenoids such as oleanolic acid are documented to inhibit sPLA2. nih.gov The inhibition of sPLA2-IIA is a promising therapeutic strategy as it can prevent the formation of a wide range of downstream inflammatory products. oatext.comoatext.com Corosolic acid, another related triterpenoid (B12794562), has been shown to directly inhibit sPLA2-IIA activity. nih.gov

Table 2: Effect of Related Triterpenoids on Inflammatory Enzymes

| Compound | Enzyme | Effect | Reference |

|---|---|---|---|

| Ursolic Acid | COX-2 | Suppression of expression | spandidos-publications.com |

| Oleanolic Acid | sPLA2 | Documented inhibition | nih.gov |

| Corosolic Acid | sPLA2-IIA | Direct inhibition of activity | nih.gov |

Antioxidant System Enhancement and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is closely linked to inflammation and various chronic diseases.

One of the key mechanisms by which compounds can mitigate oxidative stress is through direct free radical scavenging. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used to evaluate the antioxidant capacity of a compound. acs.orgekb.eg In this assay, the ability of a substance to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance. ekb.egnih.gov

Studies have reported the DPPH radical scavenging activities of various plant extracts and isolated compounds, including those structurally related to this compound. acs.orgnih.gov For example, some compounds have demonstrated higher DPPH radical scavenging activities than the standard antioxidant, ascorbic acid. nih.gov This indicates a potential for these compounds to directly neutralize free radicals and contribute to the reduction of oxidative stress.

Table 3: DPPH Radical Scavenging Activity of Related Compounds

| Compound/Extract | Activity | Reference |

|---|---|---|

| Various isolated compounds | Higher activity than ascorbic acid (IC50 values of 2.9-4.7 µg/mL) | nih.gov |

| Olinia rochetiana extract compounds | Compound 16 showed 89.2% scavenging at 62.5 µg/mL | acs.org |

Enzyme Inhibition Studies

Inhibition of Glycosidases (e.g., α-glucosidase, α-amylase)

This compound, a pentacyclic triterpenoid, belongs to the oleanane (B1240867) class of compounds, which are known for their diverse biological activities. While direct studies on this compound's inhibition of α-glucosidase and α-amylase are limited, extensive research on its parent compound, oleanolic acid (OA), provides significant insights into the potential activity of this compound. The inhibition of these enzymes is a key strategy in managing postprandial hyperglycemia, a condition associated with type 2 diabetes. mdpi.com α-Glucosidase and α-amylase are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. frontiersin.org By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a reduction in postprandial blood glucose levels. mdpi.com

Oleanolic acid has been shown to be a potent inhibitor of α-glucosidase. researchgate.netcsic.es One study reported a strong, non-competitive inhibition of α-glucosidase by oleanolic acid with an IC50 value of 10.11 ± 0.30 μM. csic.es Kinetic and spectrometric analyses suggest that oleanolic acid interacts with the enzyme within a hydrophobic pocket through an endothermic and non-spontaneous process. researchgate.net Another investigation into the inhibitory mechanism of oleanolic acid on α-glucosidase revealed a reversible, mixed-type inhibition with an IC50 value of 3.04 ± 0.05 µM. researchgate.net Molecular docking studies indicated that oleanolic acid enters the active center of α-glucosidase and interacts with key amino acid residues, ultimately inhibiting the enzyme's activity. researchgate.net

The structural similarity between this compound and oleanolic acid, with both sharing the same oleanane skeleton, suggests that this compound may also exhibit inhibitory activity against these glycosidases. The presence of hydroxyl groups in the structure of these triterpenoids is believed to play a role in their enzymatic inhibitory potential. Research on various oleanane-type triterpenes has indicated that the oleanane skeleton is a favorable feature for α-glucosidase and α-amylase inhibitory activities. nih.govacs.org For instance, both oleanolic acid and maslinic acid, another related triterpene, have demonstrated good inhibitory activity against both enzymes. nih.govacs.org

Table 1: Inhibitory Activity of Oleanolic Acid on Glycosidases

| Compound | Enzyme | IC50 Value (µM) | Type of Inhibition |

|---|---|---|---|

| Oleanolic Acid | α-Glucosidase | 10.11 ± 0.30 | Non-competitive |

| Oleanolic Acid | α-Glucosidase | 3.04 ± 0.05 | Mixed-type |

| Oleanolic Acid | α-Amylase | - | - |

| Acarbose (Control) | α-Glucosidase | - | - |

| Acarbose (Control) | α-Amylase | - | - |

Data for this compound is not available in the provided search results.

Modulation of Human Carboxylesterases (hCE1, hCE2)

Human carboxylesterases, primarily hCE1 and hCE2, are crucial enzymes in the metabolism of a wide array of ester-containing endogenous compounds and xenobiotics. researchgate.net hCE1 is predominantly found in the liver and is involved in the hydrolysis of substrates with a large acyl group and a small alcohol moiety, playing a role in lipid metabolism. nih.gov Conversely, hCE2 is highly expressed in the intestine and prefers substrates with a small acyl group and a large alcohol group. nih.gov The modulation of these enzymes can have significant implications for drug metabolism and the homeostasis of endogenous esters.

While direct studies on the interaction of this compound with human carboxylesterases are not extensively documented, research on the parent compound, oleanolic acid, has shown significant inhibitory effects, particularly on hCE1. nih.gov Oleanolic acid has been identified as a strong inhibitor of hCE1 with high selectivity over hCE2. nih.gov This selective inhibition is noteworthy as hCE1 is involved in the metabolism of triacylglycerols and cholesteryl esters. nih.gov

Structure-activity relationship studies on oleanolic acid derivatives have revealed that the carboxylic acid at the C-28 position is a critical feature for hCE1 inhibition. nih.govmdpi.com This structural element is also present in this compound, suggesting a potential for similar inhibitory activity. The inhibition of hCE1 by naturally occurring pentacyclic triterpenes is considered a potential mechanism for reducing triacylglycerol levels, which is relevant in the context of obesity and type 2 diabetes. mdpi.com The selectivity of these compounds for hCE1 over hCE2 is an important aspect of their potential therapeutic application. mdpi.com

Table 2: Inhibitory Effects of Oleanolic Acid on Human Carboxylesterases

| Compound | Enzyme | Inhibitory Effect | Selectivity |

|---|---|---|---|

| Oleanolic Acid | hCE1 | Strong Inhibition | High selectivity over hCE2 |

| Oleanolic Acid | hCE2 | Weak to no inhibition | - |

Specific IC50 values for this compound are not available in the provided search results.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). scielo.org.co Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of acetylcholine in the brain. scielo.org.co

This compound has been directly identified as an inhibitor of acetylcholinesterase. scielo.org.coresearchgate.net In a study investigating the bioactive compounds from Warszewiczia coccinea, this compound, isolated from the stem extract, demonstrated AChE inhibitory activity. researchgate.net This finding is significant as it directly links this compound to a well-established target for neurodegenerative diseases.

The parent compound, oleanolic acid, has also been studied for its anti-Alzheimer's potential and has shown a potent inhibitory effect on AChE. jcdr.net In one in-vitro study, oleanolic acid demonstrated a concentration-dependent inhibition of AChE, comparable to the drug donepezil (B133215) at higher concentrations. jcdr.net The inhibitory potential of oleanolic acid towards AChE was further explored using in vitro and computational methods, which confirmed its activity. preprints.org A derivative of oleanolic acid, 2,3-indolo-oleanolic acid, was found to be a highly active AChE inhibitor with an IC50 value of 0.78 µM. mdpi.com These findings on closely related compounds further support the potential of this compound as an acetylcholinesterase inhibitor.

Table 3: Acetylcholinesterase Inhibitory Activity

| Compound | Source/Study | IC50 Value |

|---|---|---|

| This compound | Warszewiczia coccinea | Activity demonstrated, specific IC50 not provided |

| Oleanolic Acid | In-vitro study | Potent inhibition, comparable to donepezil |

| 2,3-indolo-oleanolic acid | Synthetic derivative | 0.78 µM |

Data is based on available research findings.

Other Investigational Preclinical Biological Activities

Neuroprotective Effects in Experimental Models

Neuroprotection refers to the strategies and mechanisms that protect the central nervous system from neuronal injury and degeneration. Pentacyclic triterpenoids, including those from the oleanane family, have garnered significant attention for their neuroprotective potential in various experimental models of neurodegenerative diseases. nih.gov

While specific studies focusing solely on the neuroprotective effects of this compound are limited, extensive research on its parent compound, oleanolic acid, provides strong evidence for the neuroprotective capacity of this class of compounds. Oleanolic acid has demonstrated therapeutic effects in animal models of several neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and cerebral ischemia. nih.gov These protective effects are often attributed to the modulation of inflammation and cell death pathways. nih.gov

In a model of focal chemical hypoxia, which mimics cerebral ischemia, a low dose of oleanolic acid was observed to decrease neuronal degeneration and glial reaction. nih.gov In models of ischemic stroke, oleanolic acid has been shown to attenuate brain damage, including brain infarction and neurological deficits. biomolther.org The proposed mechanisms for these neuroprotective actions include the reduction of oxidative stress, inhibition of microglial activation, and attenuation of the NLRP3 inflammasome. biomolther.org Given that this compound shares the same core structure as oleanolic acid, it is plausible that it may exert similar neuroprotective effects.

Hepatoprotective Mechanisms in Animal Models

Hepatoprotection involves the prevention of damage to the liver. The liver is a vital organ susceptible to injury from various sources, including toxins, drugs, and metabolic or autoimmune disorders. nih.gov Natural compounds with hepatoprotective properties are of great interest for the development of new therapies for liver diseases. researchgate.net

The hepatoprotective effects of oleanolic acid, the parent compound of this compound, are well-documented in numerous animal models. nih.govaging-us.com Oleanolic acid has been shown to protect the liver from injury induced by various hepatotoxins. nih.gov Long-term administration of oleanolic acid in animal models of liver injury has been shown to reduce inflammation and cholestasis. aging-us.com

The mechanisms underlying the hepatoprotective effects of oleanolic acid are multifaceted and include the activation of the Nrf2 pathway, which enhances the antioxidant capacity of the liver, and the modulation of inflammatory pathways such as NF-κB. aging-us.com In a model of concanavalin (B7782731) A-induced acute liver injury, oleanolic acid pretreatment reduced the release of liver enzymes and inflammatory factors, and prevented liver damage. nih.gov The study suggested that these effects were mediated through the activation of peroxisome proliferator-activated receptor alpha (PPARα) and the downregulation of JNK signaling, leading to attenuated apoptosis and autophagy. nih.gov The structural similarity of this compound to oleanolic acid suggests that it may share these hepatoprotective mechanisms.

Antiviral Mechanisms (e.g., H5N1 virus entry inhibition)

While direct research on the antiviral mechanisms of this compound, particularly against the H5N1 influenza virus, is not extensively documented in publicly available literature, significant research into its structural analogs, such as Oleanolic acid (OA), provides insight into the potential mechanisms for this class of oleanane-type triterpenoids. Studies on OA and its derivatives show that they can act as potent entry inhibitors of the influenza A virus (IAV), including the highly pathogenic H5N1 subtype. nih.govresearchgate.net

The primary target for these compounds is the influenza virus glycoprotein (B1211001) hemagglutinin (HA), which is crucial for the initial stages of viral infection, including receptor binding and membrane fusion. nih.gov Research demonstrates that oleanane-type derivatives can inhibit H5N1 virus replication by specifically targeting the HA protein. nih.govresearchgate.net The proposed mechanism involves the inhibitor binding to the HA protein, which can stabilize the HA2 subunit. rsc.org This stabilization is thought to prevent the critical acid-induced conformational changes that are necessary for the fusion of the viral envelope with the endosomal membrane of the host cell. nih.govrsc.org By blocking these conformational rearrangements, the compounds effectively prevent the viral genome from being released into the host cell cytoplasm, thus halting the infection at a very early stage. nih.govresearchgate.net

Molecular simulations and surface plasmon resonance (SPR) analyses have supported this hypothesis, suggesting that these triterpenoids may bind to a cavity in the stem region of the HA protein, an area known to undergo significant rearrangement during the fusion process. nih.govrsc.org For example, the OA derivative, OA-10, was found to interact with H5N1 HA in a dose-dependent manner and inhibit acid-induced hemolysis, a key indicator of fusion-inhibiting activity. nih.gov Another study on 3-O-β-chacotriosyl oleanolic acid analogs also identified the HA2 subunit as the binding target, preventing viral entry. nih.gov

The table below summarizes the antiviral activity of representative oleanane-type triterpenoids against H5N1, highlighting their potential as entry inhibitors.

| Compound | Virus Strain(s) | Mechanism of Action | Effective Concentration (EC₅₀) | Reference |

|---|---|---|---|---|

| OA-10 (Oleanolic Acid Derivative) | H5N1, H1N1, H9N2, H3N2 | Inhibits H5N1 replication by blocking conformational changes of the HA2 subunit required for virus-endosome fusion. | 6.7 - 19.6 μM | nih.govresearchgate.net |

| 3-O-β-chacotriosyl oleanolic acid analogs (e.g., Compound 15) | H5N1 | Binds to hemagglutinin (HA2) protein near the fusion peptide, preventing virus entry. | IC₅₀ of 4.05 μM | nih.gov |

| Oleanolic Acid Saponins | H5N1 | Inhibits H5N1 IAV entry. | Varies by specific derivative | nih.gov |

Although these findings focus on derivatives of Oleanolic acid, the conserved oleanane scaffold suggests a possible, yet unconfirmed, similar mode of action for this compound.

Antimicrobial and Antifungal Effects

Research has indicated that this compound possesses antimicrobial properties, a characteristic shared by many pentacyclic triterpenoids. frontiersin.orgscispace.com However, detailed mechanistic studies and broad-spectrum analyses are more extensively available for its close structural relatives, Oleanolic acid and Ursolic acid.

Antimicrobial Effects

This compound, isolated from Miconia species, has been evaluated for its activity against a panel of oral pathogens. Studies confirmed that it displayed inhibitory activity against bacteria responsible for dental caries, including Streptococcus mutans, Streptococcus mitis, Streptococcus sanguinis, Streptococcus salivarius, Streptococcus sobrinus, and Enterococcus faecalis.

The precise mechanism of action for this compound has not been fully elucidated, but research on related triterpenoids provides strong indications of potential pathways. The antibacterial activity of compounds like Oleanolic acid (OA) and Ursolic acid (UA) is often attributed to their ability to disrupt bacterial cell integrity and function through several means:

Membrane Damage : A primary mechanism involves the disruption of the bacterial cell membrane's structure and function. mdpi.comacs.org Their lipophilic nature allows them to integrate into the lipid bilayer, altering membrane fluidity and permeability, which leads to the leakage of essential intracellular components and ultimately cell death. frontiersin.org

Inhibition of Peptidoglycan Synthesis : Oleanolic and Ursolic acids have been shown to inhibit the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall, particularly in Gram-positive bacteria. acs.orgmdpi.comnih.gov This weakens the cell wall, making the bacterium susceptible to osmotic lysis.

Metabolic Pathway Disruption : These triterpenoids can interfere with key metabolic pathways essential for bacterial survival, including glycolysis, fatty acid synthesis, and amino acid synthesis. frontiersin.orgnih.gov

Biofilm Inhibition : Many triterpenoids, including OA and UA, can prevent the formation of biofilms, which are structured communities of bacteria that adhere to surfaces and are notoriously resistant to antibiotics. frontiersin.orgfrontiersin.org

The antibacterial activity of these related compounds is generally more pronounced against Gram-positive bacteria, as the outer membrane of Gram-negative bacteria often restricts their entry. mdpi.comfrontiersin.org

| Compound | Bacterial Strain(s) | Reported Activity / MIC | Potential Mechanism | Reference |

|---|---|---|---|---|

| This compound | Streptococcus mutans, S. mitis, S. sanguinis, S. salivarius, S. sobrinus, Enterococcus faecalis | Activity displayed (specific MIC not reported) | Not specified | |

| Oleanolic Acid (OA) | Staphylococcus aureus (MRSA), Bacillus subtilis, Enterococcus faecalis | MIC: 8 - 64 µg/mL | Inhibits peptidoglycan metabolism, damages cell membrane. | acs.orgmdpi.comnih.gov |

| Ursolic Acid (UA) | Staphylococcus aureus, Enterococcus faecalis, Streptococcus mutans | MIC: 9.75 - 39 µg/mL | Inhibits peptidoglycan, fatty acid, and amino acid synthesis; disrupts biofilms. | frontiersin.orgfrontiersin.org |

Antifungal Effects

Specific preclinical research detailing the antifungal activity of this compound against pathogenic fungi such as Candida or Aspergillus species is limited in the current scientific literature. However, the broader class of oleanane triterpenoids and their glycosides has demonstrated notable antifungal properties. scispace.com

For instance, various derivatives of Oleanolic acid have been synthesized and tested, showing fungicidal activity against a range of fungi. mdpi.commdpi.com Studies on oleanolic acid glycosides have reported moderate activity against opportunistic yeasts like Candida albicans and other fungi, with Minimum Inhibitory Concentration (MIC) values in the range of 6.25 to 12.5 µg/mL for some compounds. nih.gov The mechanism of action for these related compounds is often linked to the disruption of the fungal cell membrane integrity, similar to their antibacterial action. mdpi.com Given these findings in closely related molecules, this compound may represent a candidate for future antifungal research, although specific data is currently lacking.

Structure Activity Relationship Sar and Computational Chemistry

Empirical Structure-Activity Relationship Studies for Specific Biological Modulations

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For pentacyclic triterpenes like sumaresinolic acid and its close analog, oleanolic acid (OA), these studies provide valuable insights for designing more potent and selective derivatives.

Modifications at various positions of the oleanane (B1240867) skeleton have been explored to enhance biological activities such as antitumor and anti-inflammatory effects. SAR studies have revealed that modifications at the C-3 hydroxyl group and the C-28 carboxyl group are particularly significant. For instance, creating esters or amides at the C-28 carboxyl group of oleanolic acid has been shown to significantly increase its antitumor activity. researchgate.netmdpi.com Similarly, the introduction of amino alkyl groups at the C-28 position can lead to a notable improvement in cytotoxicity. nih.gov

The integrity of the A-ring and the double bond at C-12 are often considered critical for maintaining certain enzyme inhibitory activities. researchgate.net Furthermore, the introduction of specific moieties can confer or enhance particular biological effects. For example, the synthesis of oleanolic acid derivatives with a guanidine (B92328) group linked to the C-28 carboxyl group resulted in significantly higher cytotoxicity in Jurkat cells compared to the parent compound. rsc.org

In the context of modulating nuclear receptors, a class of proteins that regulate various physiological processes, SAR studies on oleanolic acid derivatives have been particularly informative. preprints.orgnih.gov For example, in the design of farnesoid X receptor (FXR) antagonists, esterification of the 12β-hydroxyl group of oleanolic acid with different amino acid moieties showed that an S-γ-glutamyl moiety resulted in the highest antagonistic activity, while an R-γ-glutamyl chain led to lower activity. preprints.org This highlights the stereochemical sensitivity of the interaction.

Moreover, studies on oleanolic acid oxime ester derivatives as inhibitors of α-glucosidase and α-amylase, enzymes relevant to diabetes management, have provided detailed SAR insights. tandfonline.com The nature of the substituent on the ester group at the C-3 position significantly influences the inhibitory potency. tandfonline.com These empirical findings are essential for the rational design of new this compound derivatives with targeted biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This approach allows for the prediction of the activity of new, untested compounds, thereby guiding the synthesis of more potent molecules and prioritizing them for experimental evaluation. mdpi.comcore.ac.uk

QSAR models are built by calculating a set of molecular descriptors for each compound, which quantify various aspects of its chemical structure, such as electronic, steric, and hydrophobic properties. mdpi.com These descriptors are then used as independent variables in a statistical model to predict the biological activity (the dependent variable). mdpi.com

For triterpenoids, including those structurally related to this compound, QSAR studies have been applied to predict various biological activities, such as immunomodulatory and anti-inflammatory effects. cimap.res.in In one study, a QSAR model was developed for immunomodulatory activity, which showed that triterpenoids like oleanolic acid and lupeol (B1675499) possess activities comparable to known immunomodulatory agents. cimap.res.in The reliability of a QSAR model is assessed through various validation metrics, such as the squared correlation coefficient (R²) and the cross-validated R² (RCV² or Q²), which indicate the model's ability to fit the data and its predictive power, respectively. nih.gov

The descriptors used in a QSAR model can also provide insights into the structural features that are important for the observed biological activity. mdpi.com For instance, a 2D-QSAR study on anti-tubercular compounds, including oleanolic acid, revealed the importance of thermodynamic and electro-topological parameters, such as dielectric energy and heat of formation, in determining the activity. nih.gov

Different QSAR methodologies exist, ranging from 2D-QSAR, which uses descriptors derived from the 2D structure, to 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which consider the three-dimensional properties of the ligands. researchgate.netcore.ac.uk These 3D approaches can provide a more detailed understanding of the steric and electrostatic interactions between the ligand and its target. core.ac.uk

By leveraging QSAR, researchers can screen large virtual libraries of compounds, prioritize candidates for synthesis, and rationally design new derivatives with improved biological profiles, thus accelerating the drug discovery process.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a small molecule (ligand), such as this compound, and a biological target, typically a protein. rsc.orgump.ac.id These methods provide detailed insights into the binding mode, affinity, and stability of the ligand-target complex at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. ump.ac.id The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each conformation. mdpi.com The resulting docking score, often expressed in kcal/mol, indicates the strength of the interaction, with lower scores generally suggesting stronger binding. mdpi.com

For compounds structurally similar to this compound, molecular docking has been widely used to investigate their interactions with various protein targets implicated in diseases like cancer and viral infections. For example, oleanolic acid dimers have been docked into the binding pockets of the Focal Adhesion Kinase (FAK) protein, a target in cancer therapy, to predict their inhibitory potential. mdpi.com Similarly, oleanolic acid has been docked against envelope proteins of the monkeypox virus and the main protease of SARS-CoV-2 to explore its potential as an antiviral agent. researchgate.netjournalijpr.com

The accuracy of docking studies can be enhanced by considering the flexibility of both the ligand and the protein. mdpi.com Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities. nih.gov

These computational techniques are invaluable for understanding the molecular basis of a compound's biological activity and for guiding the rational design of more potent and selective inhibitors.

In Silico Studies for Mechanistic Hypothesis Generation

In silico studies, which encompass a wide range of computational methods, play a crucial role in modern drug discovery and chemical biology by enabling the generation of mechanistic hypotheses before or in parallel with experimental work. These computational approaches can predict various properties of a molecule, from its potential biological targets to its pharmacokinetic profile, thereby guiding further investigation.

For natural products like this compound and its analogs, in silico methods can be used to predict potential biological activities and mechanisms of action. One such approach is the Prediction of Activity Spectra for Substances (PASS), which predicts a broad spectrum of biological activities based on the chemical structure of a compound. mdpi.com This can help to identify novel therapeutic applications for existing compounds.

Network pharmacology is another powerful in silico tool that can be used to explore the complex mechanisms of action of a drug. nih.gov This approach involves constructing and analyzing networks of interactions between drugs, targets, and diseases to identify key pathways and molecular targets that are modulated by the compound. For example, network pharmacology has been used to investigate the potential molecular mechanisms of ursolic acid, a close isomer of oleanolic acid, in the treatment of osteoporosis. nih.gov

In silico methods are also extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. ocl-journal.org These predictions are crucial for assessing the "drug-likeness" of a compound and identifying potential liabilities early in the drug discovery process. Various online tools and software can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential for inhibition of cytochrome P450 enzymes. ocl-journal.orgnih.gov

Furthermore, in silico studies can be used to generate hypotheses about the specific molecular interactions that underlie a compound's biological effect. For instance, computational studies have been used to investigate the neuroprotective properties of oleanolic acid, combining molecular docking and dynamics simulations with biomimetic membrane models to understand its interaction with acetylcholinesterase and its ability to cross cell membranes. mdpi.comresearchgate.net

By integrating data from various in silico methods, researchers can build comprehensive mechanistic hypotheses that can then be tested experimentally, leading to a more efficient and targeted approach to drug discovery and development.

Advanced Analytical Methodologies for Research and Quality Control

High-Resolution Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating sumaresinolic acid from other closely related triterpenoids and constituents within a sample. High-resolution techniques provide the necessary specificity and sensitivity for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of triterpenoic acids like this compound. yydbzz.com Due to the lack of a strong chromophore in many triterpenoids, detection can be challenging with standard UV-Vis detectors, although they are used, typically at low wavelengths around 210 nm. yydbzz.comthermoscientific.com To overcome this limitation, HPLC systems are often equipped with more universal detectors like the Evaporative Light Scattering Detector (ELSD) or coupled with mass spectrometry. mdpi.commdpi.com

A comprehensive metabolite profiling of Sumatra benzoin (B196080), a resin rich in this compound, utilized a system combining HPLC with a Photodiode Array Detector (PDA), ELSD, and Electrospray Ionization Mass Spectrometry (ESI-MS). orgprints.org While the PDA detector is useful for analyzing UV-absorbing compounds in the resin, the ELSD is particularly effective for quantifying non-chromophoric compounds like this compound. mdpi.comorgprints.org For quantitative purposes, a specific HPLC-ELSD method was developed and validated. orgprints.org The analysis of powdered Sumatra benzoin grade A using this method determined a this compound content of 81.8 ± 2.3 mg/g. orgprints.org

Table 1: Example HPLC-PDA-ELSD-MS Conditions for this compound Analysis orgprints.org

| Parameter | Specification |

|---|---|

| Chromatographic System | Shimadzu system with LC-20AD pump, CTO-20AC column oven |

| Column | Waters SunFire C18 (3.5 μm, 150 × 3.0 mm i.d.) with guard column |

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile (B52724) with 0.1% formic acid |

| Gradient Elution | 5% to 95% B over 45 minutes |

| Flow Rate | 0.4 mL/min |

| Detectors | PDA (SPD-M20A): 190–600 nm ELSD (Alltech 3300) MS (LCMS-8030 Triple Quadrupole) |

| Quantification | External standard method using HPLC-ELSD with a calibration curve from 25 to 250 μg/mL |

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically under 2 µm) to achieve faster separations, higher resolution, and increased sensitivity compared to conventional HPLC. researchgate.net When coupled with mass spectrometry (MS), UHPLC-MS becomes a powerful tool for the analysis of complex mixtures. researchgate.net

For triterpenoids, which often appear as isomers (e.g., oleanolic acid and ursolic acid), the high resolution of UHPLC is critical. oup.com Coupling with tandem mass spectrometry (MS/MS) provides superior sensitivity and selectivity, which is essential for detecting trace concentrations in biological samples. oup.com Electrospray ionization (ESI) is a common interface suitable for moderately polar to polar compounds and is often operated in negative ion mode for acidic triterpenoids. hrpub.orgnih.govlcms.cz

Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique that is well-suited for less polar compounds and can be complementary to ESI. mdpi.com A method using liquid chromatography coupled to an APCI-ion trap-mass spectrometer (LC-APCI-IT-MS) was successfully developed for the identification and quantification of oleanolic and ursolic acids, demonstrating the applicability of this technique for analyzing this compound. nih.gov The mass spectrometer can operate in selected ion monitoring (SIM) mode to specifically quantify target compounds based on their mass-to-charge ratio (m/z), providing excellent selectivity. nih.gov

Table 2: General Characteristics of UHPLC-MS for Triterpenoid (B12794562) Analysis

| Parameter | Description | Source |

|---|---|---|

| Technique | UHPLC coupled with tandem mass spectrometry (MS/MS) or ion trap (IT-MS). | hrpub.orgnih.gov |

| Columns | Reversed-phase columns with sub-2 µm particle sizes (e.g., C18). | oup.comhrpub.org |

| Ionization Sources | Electrospray Ionization (ESI), often in negative mode, or Atmospheric Pressure Chemical Ionization (APCI). | oup.comlcms.cznih.gov |

| Advantages | High speed, resolution, and sensitivity. Allows for the separation of close isomers and quantification at very low levels (ng/mL). | researchgate.netoup.com |

| Application | Ideal for metabolomic studies, analysis of complex plant extracts, and quantification in biological matrices. | oup.comnih.gov |